molecular formula C15H16N2O B5508895 2-cyano-2-cyclohexylidene-N-phenylacetamide

2-cyano-2-cyclohexylidene-N-phenylacetamide

Cat. No. B5508895
M. Wt: 240.30 g/mol
InChI Key: NMTYYPKUZCOLFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-cyano-2-cyclohexylidene-N-phenylacetamide and related compounds involves several chemical reactions, including condensation and cyclization processes. For instance, cyclohexanones have been reported to react with phenylacetylene in a KOH/DMSO suspension to give phenylmethylidene dispirocyclic ketals, demonstrating the chemical reactivity and potential routes for synthesizing structurally related compounds (Schmidt et al., 2011).

Molecular Structure Analysis

Advanced spectroscopic and computational methods, such as FT-IR, FT-Raman, UV-Vis, NMR spectrum analyses, and Density Functional Theory (DFT), are utilized to determine the molecular structure and electronic characteristics of these compounds. For example, Khanum et al. (2022) characterized similar compounds through spectroscopic methods and DFT calculations, elucidating their molecular geometries, vibrational wavenumbers, and electronic properties (Khanum et al., 2022).

Chemical Reactions and Properties

2-Cyano-N-arylacetamide reagents are employed in the synthesis of various nitrogenous heterocycles, showcasing the compound's reactivity and utility in creating biologically active molecules. Ewies and Abdelsalaam (2020) described the synthesis of iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole derivatives from 2-cyano-N-arylacetamide, indicating its versatility in chemical reactions (Ewies & Abdelsalaam, 2020).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be inferred from the molecular structure analysis and the synthesis conditions. While specific studies on the physical properties of 2-cyano-2-cyclohexylidene-N-phenylacetamide were not found, related research on similar compounds provides insights into methodologies for determining these properties through experimental and computational studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications. Molecular docking and quantum chemical studies, such as those conducted by Khanum et al. (2022), offer valuable information on the chemical behavior of related compounds, highlighting their interactions with protein receptors and their electronic characteristics (Khanum et al., 2022).

Scientific Research Applications

Synthesis of Novel Heterocycles

2-Cyano-2-cyclohexylidene-N-phenylacetamide plays a crucial role in the synthesis of various novel heterocycles. Dyachenko and colleagues (2004) demonstrated its use in the Michael reaction to produce substituted 1-amino-2,6,6-tricyano-1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. This compound also led to the formation of 4,6-di-methyl-3-cyanopyridine-2(1H)-thione and other significant derivatives (Dyachenko, Dyachenko, & Chernega, 2004).

Role in Antimicrobial Agents

Ewies and Abdelsalaam (2020) used 2-Cyano-N-arylacetamide in synthesizing various nitrogenous heterocycles, including iminocoumarine and thiazole. Their molecular docking studies and biological testing highlighted these compounds' antimicrobial activities against various bacterial and fungal strains (Ewies & Abdelsalaam, 2020).

Mechanism of Formation Studies

Kislyi and Danilova (2013) conducted a detailed theoretical study on the mechanism of formation of 4-aminoisoxazoles. They used 2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide for a conformational analysis, contributing significantly to understanding the molecular structures in crystals and solutions (Kislyi & Danilova, 2013).

Structural Analysis in Nonlinear Optical Materials

Gainsford et al. (2008) explored the effects of donor strength in nonlinear optical materials using compounds like N-[2-(4-cyano-5-dicyanomethylene-2,2-dimethyl-2,5-dihydrofuran-3-yl)vinyl]-N-phenylacetamide. This research provided insights into the bonding changes and electron-donating properties in these materials (Gainsford, Bhuiyan, & Kay, 2008).

Pharmaceutical Synthesis

In the field of pharmaceuticals, 2-cyano-2-cyclohexylidene-N-phenylacetamide serves as an intermediate for developing various compounds. For example, Fadda et al. (2010) used it in synthesizing new arylazocarbazole derivatives, which are of biological interest (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-2-cyclohexylidene-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-11-14(12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h2,5-6,9-10H,1,3-4,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTYYPKUZCOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)NC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-2-cyclohexylidene-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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